molecular formula C22H20N6O4 B2549216 ethyl 2-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate CAS No. 893935-02-9

ethyl 2-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate

Cat. No.: B2549216
CAS No.: 893935-02-9
M. Wt: 432.44
InChI Key: HPJSTBGYMCWEFH-UHFFFAOYSA-N
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Description

The compound ethyl 2-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate features a fused triazolo[4,5-d]pyrimidine core, a bicyclic heterocycle combining triazole and pyrimidine rings. Key substituents include:

  • An m-tolyl group (meta-methylphenyl) at position 3, contributing hydrophobicity and steric bulk.
  • An ethyl benzoate moiety linked via an acetamido bridge, which may enhance solubility and intermolecular interactions.

Properties

IUPAC Name

ethyl 2-[[2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O4/c1-3-32-22(31)16-9-4-5-10-17(16)24-18(29)12-27-13-23-20-19(21(27)30)25-26-28(20)15-8-6-7-14(2)11-15/h4-11,13H,3,12H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJSTBGYMCWEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocyclic Systems

The target compound’s triazolo-pyrimidine core differs from analogs with other fused heterocycles:

Compound Core Structure Key Features
Target Triazolo[4,5-d]pyrimidine Combines triazole (3 N atoms) and pyrimidine (2 N atoms); electron-deficient due to fused rings.
Benzo[b][1,4]oxazin-3(4H)-one Benzoxazine fused with pyrimidine; oxygen atom in oxazine enhances polarity.
Thiazolo[3,2-a]pyrimidine Thiazole (S and N) fused with pyrimidine; sulfur atom increases lipophilicity.

Implications :

  • The triazolo-pyrimidine core may exhibit distinct electronic properties compared to oxazine or thiazolo systems, influencing reactivity and binding interactions.
  • The acetamido linker in the target compound could enable conformational flexibility, unlike the rigid benzylidene group in .

Substituent Analysis

Substituents critically modulate physicochemical and biological properties:

Compound Substituents Functional Impact
Target m-Tolyl, ethyl benzoate acetamido m-Tolyl enhances hydrophobicity; ethyl benzoate may improve solubility in esters.
Substituted phenyl, oxadiazole Oxadiazole’s electron-withdrawing nature may stabilize aromatic interactions.
Trimethoxybenzylidene, ethyl carboxylate Trimethoxy groups increase steric hindrance; carboxylate enhances crystallinity.

Key Observations :

  • The acetamido bridge in the target compound may facilitate hydrogen bonding, unlike the non-polar benzylidene group in .

Crystallography :

  • reported a monoclinic crystal system (space group P21/n) with intermolecular hydrogen bonding. The target’s acetamido group could promote similar interactions, though its packing may differ due to the triazolo-pyrimidine core’s planar geometry.

Data Tables

Table 1: Structural Comparison

Parameter Target Compound
Molecular Formula C22H20N6O4 Varies (e.g., C19H15N3O3) C26H26N2O6S
Molecular Weight 432.44 g/mol ~333 g/mol 494.55 g/mol
Core Heterocycle Triazolo-pyrimidine Benzooxazine-pyrimidine Thiazolo-pyrimidine
Key Substituents m-Tolyl, ethyl benzoate Oxadiazole, substituted phenyl Trimethoxybenzylidene, carboxylate

Table 2: Physicochemical Properties (Inferred)

Property Target Compound
Solubility Moderate (ester group) Low (polar oxadiazole) Low (lipophilic thiazole)
Hydrogen Bonding High (amide, oxo) Moderate (oxazine) Moderate (carboxylate)
Crystallinity Likely amorphous Not reported High (monoclinic system)

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